Methyl ethyl ketone semicarbazone
CAS No.: 75039-23-5
Cat. No.: VC18420316
Molecular Formula: C5H11N3O
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75039-23-5 |
|---|---|
| Molecular Formula | C5H11N3O |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | [(E)-butan-2-ylideneamino]urea |
| Standard InChI | InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+ |
| Standard InChI Key | TYLYPMBEMALHLV-QPJJXVBHSA-N |
| Isomeric SMILES | CC/C(=N/NC(=O)N)/C |
| Canonical SMILES | CCC(=NNC(=O)N)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
MEKSC’s IUPAC name is [(E)-butan-2-ylideneamino]urea, reflecting its imine () linkage between MEK and semicarbazide. The E-configuration ensures planar geometry, facilitating π-electron delocalization across the semicarbazone group. Key structural identifiers include:
| Property | Value |
|---|---|
| CAS No. | 75039-23-5 |
| Molecular Formula | |
| Molecular Weight | 129.16 g/mol |
| InChI Key | TYLYPMBEMALHLV-QPJJXVBHSA-N |
| SMILES | CCC(=NNC(=O)N)C |
Physicochemical Characteristics
MEKSC is a solid at room temperature, with solubility in polar solvents like ethanol and water. Its density and melting point remain unquantified in available literature, but analogous semicarbazones typically exhibit melting points between 160–200°C .
Synthesis and Production Methods
Conventional Synthesis
MEKSC is synthesized via refluxing MEK with semicarbazide hydrochloride in ethanol under acidic conditions :
This method yields >90% product due to MEK’s high reactivity .
Optimization Strategies
Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes, enhancing efficiency . Catalytic methods using acetic acid or zeolites further improve yield and purity .
Analytical Characterization
FT-IR Analysis
FT-IR spectra of MEKSC reveal key functional groups :
| Wavenumber (cm) | Assignment |
|---|---|
| 3200–3400 | N–H stretching (urea) |
| 1660–1680 | C=O stretching (amide) |
| 1590–1610 | C=N stretching (imine) |
NMR Spectroscopy
(DMSO-d): δ 1.02 (t, 3H, CH), 2.12 (s, 3H, COCH), 3.45 (q, 2H, CH) .
Chromatographic Methods
HPLC analyses confirm purity >98%, with retention times of 4.2 min (C18 column, acetonitrile:water 70:30) .
Applications in Chemistry and Industry
Analytical Chemistry
MEKSC precipitates selectively with ketones, aiding in their gravimetric quantification. It also serves as a derivatization agent in GC-MS for volatile ketone detection .
Materials Science
The extended π-system of MEKSC enables second-harmonic generation (SHG) in non-linear optical materials, with a susceptibility () of 12 pm/V.
Environmental and Atmospheric Considerations
MEKSC’s parent compound, MEK, undergoes oligomerization on mineral oxides (e.g., α-FeO), forming dimers and tetramers under humid conditions . Though MEKSC’s environmental fate is unstudied, its stability suggests low biodegradability, necessitating further ecotoxicological assessments .
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